![molecular formula C8H8O2S B3050888 2-Mercapto-4-methoxybenzaldehyde CAS No. 294674-98-9](/img/structure/B3050888.png)
2-Mercapto-4-methoxybenzaldehyde
Overview
Description
2-Mercapto-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Mercapto-4-methoxybenzaldehyde consists of a benzene ring with a methoxy group (-OCH3) and a formyl group (-CHO) attached to it. It also has a sulfhydryl group (-SH) attached to the benzene ring .Scientific Research Applications
Synthesis of Chemical Compounds
2-Mercapto-4-methoxybenzaldehyde is utilized in the synthesis of diverse chemical compounds. For instance, Rahman and Scrowston (1983) demonstrated its use in producing 7-methoxybenzo[b]thiophene and 7-methoxy-1,2-benzisothiazole through base-catalyzed condensation reactions (Rahman & Scrowston, 1983). Similarly, Jebur and Ismail (2019) synthesized 2-mercapto-5-methoxy-1H-benzimidazole, used in testing against plant pathogenic fungi, indicating its potential application in agriculture or plant protection (Jebur & Ismail, 2019).
Condensation Reactions and Crystal Structure Analysis
Mambourg et al. (2020) conducted a study on the condensation reaction of 2-mercapto-3-methoxybenzaldehyde with 3-aminopyridine, leading to the formation of a complex dithiocine product. This study highlights its role in forming intricate chemical structures, useful in crystallography and molecular analysis (Mambourg et al., 2020).
Antimicrobial and Antifungal Properties
2-Mercapto-4-methoxybenzaldehyde derivatives have shown antimicrobial and antifungal properties. Harohally et al. (2017) found that Schiff bases derived from 2-Hydroxy-4-methoxybenzaldehyde exhibited significant antiaflatoxigenic activity, suggesting their potential use in controlling fungal contamination in food products (Harohally et al., 2017).
Organic Synthesis and Catalysis
In organic synthesis, the compound plays a role as an intermediate or a catalyst. For instance, Teo et al. (1994) described its role in the formation of a dimeric tin(IV) complex, highlighting its utility in complex organic synthesis and potential applications in catalysis (Teo et al., 1994).
Solid Phase Organic Synthesis
Swayze (1997) explored the use of electron-rich benzaldehyde derivatives, including 2-methoxy-4-hydroxybenzaldehyde, as linkers for solid phase organic synthesis. This indicates its utility in the development of new pharmaceuticals and complex organic molecules (Swayze, 1997).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-2-sulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-7-3-2-6(5-9)8(11)4-7/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESJBCJEZBGYIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459742 | |
Record name | 2-MERCAPTO-4-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-4-methoxybenzaldehyde | |
CAS RN |
294674-98-9 | |
Record name | 2-MERCAPTO-4-METHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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